

### SGC2085: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	SGC2085	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **SGC2085**, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document details its chemical properties, biochemical activity, relevant signaling pathways, and experimental protocols for its use in research settings.

### **Core Properties of SGC2085**

**SGC2085** is a small molecule inhibitor of CARM1, an enzyme that plays a crucial role in transcriptional regulation and has been implicated in various diseases, including cancer.[1][2] The compound exists in both a free base and a hydrochloride salt form, each with distinct properties.



Property	SGC2085 (Free Base)	SGC2085 Hydrochloride
CAS Number	1821908-48-8	1821908-49-9
Molecular Formula	C19H24N2O2	C19H24N2O2 • HCl
Molecular Weight	312.41 g/mol	348.9 g/mol
Primary Target	CARM1 (PRMT4)	CARM1 (PRMT4)
IC50 (CARM1)	50 nM	50 nM
Secondary Target	PRMT6	PRMT6
IC50 (PRMT6)	5.2 μΜ	5.2 μΜ
Solubility	DMSO: 62 mg/mL (198.45 mM)	Not explicitly stated
Ethanol: 62 mg/mL		

Table 1: Physicochemical and Biochemical Properties of **SGC2085** and its Hydrochloride Salt. [2][3]

### **Biochemical Activity and Selectivity**

**SGC2085** is a potent inhibitor of CARM1 with a reported IC $_{50}$  of 50 nM.[1][2][3][4] It exhibits over 100-fold selectivity for CARM1 over other Protein Arginine Methyltransferases (PRMTs), with the notable exception of PRMT6, against which it has an IC $_{50}$  of 5.2  $\mu$ M.[3][4] A study has shown that **SGC2085** is selective against a panel of 21 human protein methyltransferases when tested at concentrations of 1  $\mu$ M, 10  $\mu$ M, and 50  $\mu$ M.[4] Due to its high selectivity, **SGC2085** is a valuable tool for dissecting the biological functions of CARM1.



Target Family	Specific Targets Investigated (where specified)	Activity/Selectivity Notes
Protein Arginine	PRMT1, PRMT3, PRMT5, PRMT7, PRMT8	>100-fold selectivity over these PRMTs.
Methyltransferases	PRMT6	Inhibited with an IC50 of 5.2 μΜ.
Other	Panel of 21 human protein methyltransferases	Fully selective at concentrations up to 50 μM.[4]
Non-epigenetic Targets	Broad panels (e.g., GPCRs, ion channels)	While not explicitly detailed for SGC2085, similar tool compounds are often profiled broadly to ensure target specificity.

Table 2: Selectivity Profile of SGC2085.

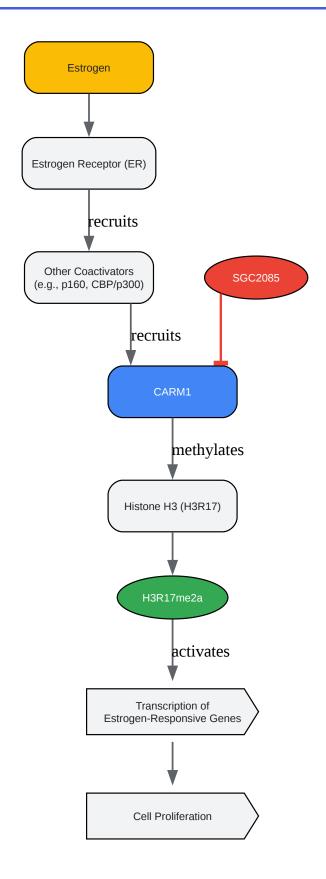
## **Signaling Pathways Involving CARM1**

CARM1 is a key player in several signaling pathways critical for cell growth, differentiation, and survival. **SGC2085**, by inhibiting CARM1, can modulate these pathways.

### **Estrogen Receptor Signaling**

In estrogen receptor-positive (ER+) breast cancer, CARM1 acts as a coactivator for the estrogen receptor, promoting the transcription of estrogen-responsive genes that drive cell proliferation. **SGC2085** can inhibit this process.





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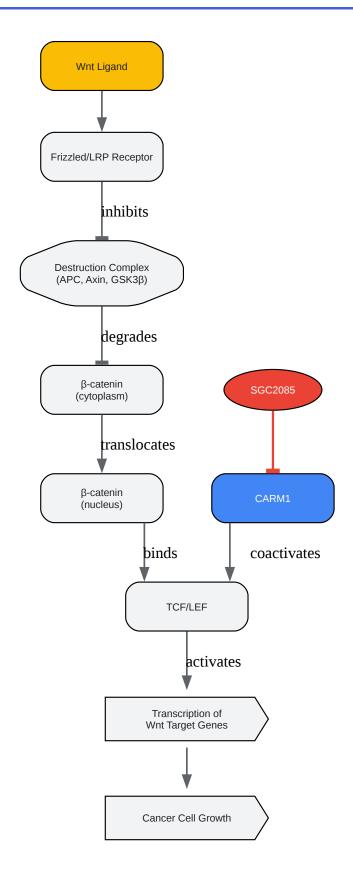
CARM1 in Estrogen Receptor Signaling



### Wnt/β-catenin Signaling

CARM1 has been identified as a positive modulator of Wnt/ $\beta$ -catenin signaling.[2] In colorectal cancer, CARM1 can interact with  $\beta$ -catenin to enhance the transcription of Wnt target genes, promoting cancer cell growth. Inhibition of CARM1 with **SGC2085** is expected to suppress this pathway.





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CARM1 in Wnt/β-catenin Signaling



### **Experimental Protocols**

The following are detailed methodologies for key experiments involving SGC2085.

### In Vitro CARM1 Enzymatic Assay (LC-MS/MS-based)

This protocol describes a direct and sensitive method to measure CARM1 activity and its inhibition by **SGC2085** using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [5]

#### Materials:

- Recombinant human CARM1 enzyme
- SGC2085
- PABP1 (456-466) peptide substrate
- S-adenosyl-L-methionine (AdoMet)
- Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 1 mM DTT
- Quenching Solution: 0.1% formic acid in water
- Deuterated internal standard for LC-MS/MS

#### Procedure:

- Prepare a stock solution of SGC2085 in DMSO.
- In a 96-well plate, add 20 μL of CARM1 enzyme (final concentration 286 nM) to each well.
- Add 10  $\mu$ L of **SGC2085** at various concentrations (or DMSO for control) to the wells and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 10 μL of a mixture of PABP1 peptide substrate and AdoMet (final concentrations of 12 μM and 10 μM, respectively).



- Incubate the reaction mixture for 2 hours at room temperature.
- Quench the reaction by adding 30  $\mu$ L of the reaction mixture to 10  $\mu$ L of the quenching solution.
- Add 40 μL of the deuterated internal standard (100 nM).
- Centrifuge the plate for 5 minutes at 3000 rpm.
- Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the methylated PABP1 peptide.
- Calculate IC<sub>50</sub> values from the dose-response curve.

### **Cellular Target Engagement Assay (Western Blot)**

This protocol is for assessing the ability of **SGC2085** to inhibit CARM1 activity within a cellular context by measuring the methylation of a known CARM1 substrate, BAF155.[3][4]

#### Materials:

- HEK293 cells (or other suitable cell line)
- SGC2085
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 10 mM MgCl<sub>2</sub>, 0.5%
   Triton X-100, 12.5 U/mL benzonase, and complete EDTA-free protease inhibitor cocktail.
- SDS
- Primary antibodies: anti-asymmetric dimethyl-BAF155 (R1064), anti-total BAF155
- Secondary antibody (HRP-conjugated)
- · Chemiluminescent substrate

#### Procedure:

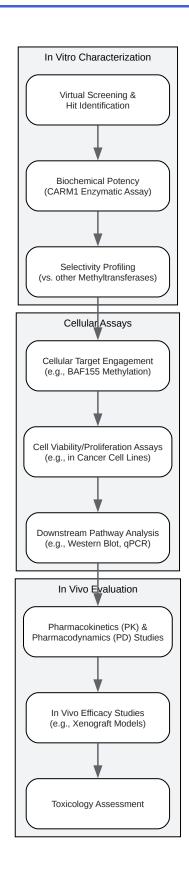


- Seed HEK293 cells in 12-well plates and grow to approximately 30% confluency.
- Treat the cells with varying concentrations of SGC2085 (or DMSO as a vehicle control) for 48 hours.
- Remove the culture medium and lyse the cells with 100 μL of Lysis Buffer per well.
- Incubate for 3 minutes at room temperature.
- Add SDS to a final concentration of 1%.
- Perform SDS-PAGE to separate the protein lysates.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies against methylated and total BAF155.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the effect of SGC2085 on BAF155 methylation.

### **Experimental Workflow**

The following diagram illustrates a typical workflow for the preclinical evaluation of a CARM1 inhibitor like **SGC2085**.





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Preclinical Workflow for SGC2085



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